methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate
Overview
Description
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety, which is further substituted with a formyl group and a methyl group.
Scientific Research Applications
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .
The next step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction conditions. This reaction uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .
Finally, the benzoate ester is introduced through esterification reactions, typically using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Nitro or halogenated indole derivatives
Mechanism of Action
The mechanism of action of methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity . The formyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the indole moiety.
Methyl 3-formyl-4-hydroxybenzoate: Contains a hydroxyl group instead of the indole moiety.
Uniqueness
Methyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is unique due to the presence of both the indole and benzoate ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[(3-formyl-2-methylindol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(12-21)16-5-3-4-6-18(16)20(13)11-14-7-9-15(10-8-14)19(22)23-2/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDXSLSPFRBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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